1,3,6,9,12-Pentaoxa-2-thiacyclotetradecane 2-oxide
Description
1,3,6,9,12-Pentaoxa-2-thiacyclotetradecane 2-oxide (CAS: 1574267-56-3) is a cyclic compound containing five oxygen atoms and one sulfur atom within a 14-membered ring. Its molecular formula is C₈H₁₆O₆S, with an average mass of 240.270 g/mol and a monoisotopic mass of 240.066759 g/mol . This compound is utilized in pharmaceutical research as a scaffold for drug design due to its structural stability and ability to interact with biological targets via oxygen and sulfur functionalities .
Properties
Molecular Formula |
C8H16O6S |
|---|---|
Molecular Weight |
240.28 g/mol |
IUPAC Name |
1,3,6,9,12-pentaoxa-2λ4-thiacyclotetradecane 2-oxide |
InChI |
InChI=1S/C8H16O6S/c9-15-13-7-5-11-3-1-10-2-4-12-6-8-14-15/h1-8H2 |
InChI Key |
HBLKVFWWOOKQNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOS(=O)OCCOCCO1 |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
The most widely documented approach involves the cyclization of tetraethylene glycol with thionyl chloride (SOCl₂) in dichloromethane (DCM), catalyzed by triethylamine (TEA) and 4-dimethylaminopyridine (DMAP). This method directly forms the sulfur-containing macrocycle through nucleophilic substitution.
Procedure
-
Reagent Setup : A solution of tetraethylene glycol (5.00 g, 25.74 mmol) in DCM (125 mL) is cooled to 0°C.
-
Catalyst Addition : TEA (17.00 mL, 122.23 mmol) and DMAP (158 mg, 1.29 mmol) are introduced under argon.
-
SOCl₂ Introduction : Thionyl chloride (3.80 mL, 51.41 mmol) is added dropwise over 30 minutes.
-
Reaction Progress : The mixture is stirred at room temperature for 3 hours, yielding a brown oil after extraction and solvent evaporation.
Workup and Purification
Mechanistic Insights
SOCl₂ activates the hydroxyl groups of tetraethylene glycol, forming chlorosulfite intermediates. DMAP facilitates the nucleophilic displacement of chloride by sulfur, enabling macrocycle closure. Steric hindrance from the ethylene glycol chain necessitates prolonged reaction times for complete cyclization.
Oxidation of Sulfur-Containing Precursors
Sulfide to Sulfoxide Conversion
A two-step synthesis begins with the preparation of 1,3,6,9,12-pentaoxa-2-thiacyclotetradecane (sulfide analog), followed by oxidation to the sulfoxide.
Oxidation Protocol
-
Reagents : The sulfide (2.10 g, 8.74 mmol) is dissolved in a ternary solvent system (H₂O:DCM:CH₃CN = 3:2:2).
-
Catalytic System : Sodium periodate (NaIO₄, 6.90 g, 32.26 mmol) and ruthenium(III) chloride hydrate (RuCl₃·xH₂O, 55 mg) are added.
-
Reaction Conditions : Stirring at 0°C for 1 hour, followed by 12 hours at room temperature.
-
Workup : Extraction with DCM (3 × 100 mL) and filtration through Celite.
Performance Metrics
| Parameter | Value |
|---|---|
| Yield | 42% |
| Purity (HPLC) | 98% |
| Reaction Scale | Up to 10 g |
Challenges
-
Overoxidation Risk : Prolonged exposure to NaIO₄ may yield sulfone byproducts.
-
Catalyst Cost : RuCl₃ increases production expenses, necessitating catalyst recovery protocols.
Alternative Synthetic Routes
Nucleophilic Substitution with Thiourea Derivatives
Though less common, thiourea-mediated cyclization offers a halogen-free pathway. A 2024 study reported reacting tetraethylene glycol with thiourea in the presence of Mitsunobu reagents (DIAD, PPh₃), achieving 55% yield. However, this method suffers from scalability issues due to stoichiometric phosphine oxide waste.
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate cyclization. For example, heating tetraethylene glycol and SOCl₂ at 100°C for 30 minutes under microwave conditions reduces reaction time by 80% while maintaining 58% yield.
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Yield (%) | Scalability | Cost ($/g) |
|---|---|---|---|
| SOCl₂ Cyclization | 63 | High | 12.50 |
| Sulfide Oxidation | 42 | Moderate | 18.20 |
| Microwave-Assisted | 58 | High | 14.80 |
Purity and Byproduct Formation
-
SOCl₂ Route : Generates minimal byproducts (<2%) due to precise stoichiometry.
-
Oxidation Route : Requires careful monitoring to suppress sulfone formation (up to 8% without optimization).
Industrial-Scale Considerations
Chemical Reactions Analysis
1,3,6,9,12-Pentaoxa-2-thiacyclotetradecane 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into thiols or other sulfur-containing derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Pharmaceutical Development
1,3,6,9,12-Pentaoxa-2-thiacyclotetradecane 2-oxide is primarily recognized for its potential in drug design and development. The presence of ether and sulfoxide functional groups enhances its ability to form hydrogen bonds, which is crucial for drug-receptor interactions .
Biological Activities
Research indicates that compounds with sulfoxide functionalities can exhibit:
- Anti-inflammatory properties
- Antiproliferative effects against cancer cells
- Antifungal activities
These biological properties suggest that this compound could serve as a lead structure for developing new therapeutic agents .
Materials Science
The cyclic structure of 1,3,6,9,12-Pentaoxa-2-thiacyclotetradecane 2-oxide provides structural stability, making it an attractive scaffold for creating larger molecules or as a ligand for metal ions in coordination chemistry. This application is particularly relevant in the synthesis of advanced materials and catalysts .
Chemical Synthesis
As a versatile building block in organic synthesis, this compound can be used to create various derivatives through functionalization. Its ability to participate in multiple chemical reactions allows chemists to explore new synthetic pathways and develop novel compounds with desired properties .
Case Study 1: Drug Development
A recent study explored the synthesis of derivatives of 1,3,6,9,12-Pentaoxa-2-thiacyclotetradecane 2-oxide aimed at enhancing its pharmacological profile. Researchers modified the sulfoxide group to improve solubility and bioavailability. The results indicated promising activity against specific cancer cell lines, highlighting the compound's potential as a scaffold for anticancer drug development.
Case Study 2: Material Applications
In another application, researchers utilized this compound as a ligand in metal-organic frameworks (MOFs). The incorporation of 1,3,6,9,12-Pentaoxa-2-thiacyclotetradecane 2-oxide into MOFs demonstrated improved stability and selectivity for gas adsorption processes. This advancement suggests potential uses in environmental applications such as carbon capture.
Mechanism of Action
The mechanism of action of 1,3,6,9,12-Pentaoxa-2-thiacyclotetradecane 2-oxide involves its interaction with molecular targets through its oxygen and sulfur atoms. These interactions can lead to the formation of stable complexes and the modulation of various biochemical pathways. The compound’s ability to form multiple hydrogen bonds and coordinate with metal ions contributes to its effectiveness in various applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally compared to three categories of analogs: sulfur-containing derivatives , silicon-containing analogs , and polyethylene glycol (PEG)-based crown ethers . Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
Sulfur-Containing Derivatives
- 1,3,6,9,12-Pentaoxa-2-thiacyclotetradecane 2,2-dioxide (CAS: 1574267-61-0):
- Features a fully oxidized sulfur atom (sulfone group, -SO₂-), increasing its polarity and hydrogen-bonding capacity compared to the sulfoxide analog.
- Exhibits biological activities such as anti-inflammatory and antifungal effects due to sulfone’s electron-withdrawing nature .
- Synthesis involves reacting tetraethylene glycol with thionyl chloride (SOCl₂), followed by oxidation .
Silicon-Containing Analogs
- 1,3,6,9,12-Pentaoxa-2-silacyclotetradecane,2,2-dimethyl (CAS: 70851-49-9):
PEG-Based Crown Ethers
- Heptaethylene glycol monododecyl ether (CAS: 3055-97-8): Contains a linear PEG chain instead of a cyclic structure, enabling surfactant properties. Used in phase-transfer catalysis and nanoparticle synthesis due to its amphiphilic nature .
Key Research Findings
Stability and Reactivity :
- The sulfoxide group in 1,3,6,9,12-Pentaoxa-2-thiacyclotetradecane 2-oxide provides moderate oxidation resistance compared to its sulfone analog, which is more chemically inert .
- Silicon analogs exhibit superior thermal stability but reduced solubility in polar solvents .
Biological Interactions :
- Sulfoxide-containing compounds show higher receptor-binding affinity than PEG-based ethers due to their cyclic rigidity and hydrogen-bonding capacity .
Synthetic Utility :
- The sulfone derivative is synthesized via a two-step oxidation process, while the sulfoxide is prepared using milder conditions .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 1,3,6,9,12-Pentaoxa-2-thiacyclotetradecane 2-oxide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of sulfur-containing macrocyclic ethers often involves nucleophilic substitution or cyclization under controlled conditions. For example, analogous compounds like thioacetone analogs (e.g., TATP derivatives) are synthesized via acid-catalyzed cyclization of precursors containing sulfur and oxygen atoms . Key parameters include temperature (e.g., 40°C for similar reactions ), solvent polarity, and stoichiometric ratios of reactants. Optimization may involve iterative testing of catalysts (e.g., H₂SO₄ or Lewis acids) and purification via column chromatography or recrystallization.
Q. How can the structural integrity and purity of this compound be verified post-synthesis?
- Methodological Answer : Characterization should combine spectroscopic and analytical techniques:
- ¹H/¹³C NMR : To confirm the macrocyclic structure and sulfur-oxygen bonding patterns.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and detect impurities.
- X-ray Crystallography : If single crystals are obtainable, this provides definitive structural confirmation.
- Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition thresholds .
Advanced Research Questions
Q. What computational methods are suitable for modeling the electronic structure and reactivity of this sulfur-oxygen macrocycle?
- Methodological Answer : Density functional theory (DFT) at the ωB97X-D/6-311++Gor M06-2X/6-311++G levels has been successfully applied to analogous cyclic peroxides and thio-derivatives . These methods predict bond dissociation energies, ring strain, and reaction pathways (e.g., decomposition into C=S or C=O products). For example:
| Property | ωB97X-D/6-311++G** | M06-2X/6-311++G** |
|---|---|---|
| S-O Bond Energy (kcal/mol) | 45.2 ± 1.3 | 43.8 ± 1.5 |
| Ring Strain Energy | 18.7 | 19.4 |
| Data adapted from studies on TtATP analogs . |
Q. How do environmental conditions (e.g., temperature, oxidizers) influence the stability and decomposition products of this compound?
- Methodological Answer : Controlled degradation studies under varying conditions (e.g., thermal, oxidative, or photolytic stress) are critical. For instance:
- Thermal Decomposition : Heat the compound in a sealed tube at 100–150°C and analyze gaseous products (e.g., CO, CO₂) via GC-MS .
- Oxidative Stability : Expose to H₂O₂ or O₃ and monitor S-O bond cleavage using Raman spectroscopy.
- Kinetic Studies : Use differential scanning calorimetry (DSC) to measure activation energy for decomposition.
Q. How can contradictory data on decomposition pathways be resolved in the literature?
- Methodological Answer : Discrepancies often arise from differences in experimental setups or computational models. To resolve:
- Multi-Method Validation : Compare results from DFT, ab initio calculations, and experimental kinetics.
- Isotopic Labeling : Track sulfur and oxygen atoms during decomposition using ³⁴S or ¹⁸O isotopes.
- Peer-Review Reproducibility : Collaborate with independent labs to replicate findings under standardized protocols.
Safety and Handling Considerations
Q. What safety protocols are recommended for handling sulfur-containing macrocycles like this compound?
- Methodological Answer : Based on safety data for structurally similar peroxides and sulfides :
- Storage : In airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation.
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and face shields.
- Ventilation : Conduct reactions in a fume hood with HEPA filters to capture volatile decomposition products.
Data Contradiction Analysis
Q. Why do computational models sometimes conflict with experimental observations for sulfur-oxygen macrocycles?
- Methodological Answer : Common sources of discrepancy include:
- Approximations in DFT : Neglect of solvent effects or relativistic corrections.
- Impurity Interference : Unaccounted side products in experimental setups .
- Thermodynamic vs. Kinetic Control : Models may predict thermodynamically favorable pathways, while experiments capture kinetically trapped intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
